molecular formula C12H15BrN2O4S B2670840 methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351591-34-8

methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B2670840
CAS RN: 1351591-34-8
M. Wt: 363.23
InChI Key: PKQLHNYODJUWNC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazol, which is a heterocyclic compound . It has a methyl group attached to the acetate group and an imino group attached to the benzo[d]thiazol ring . The compound also has two methoxy groups attached to the benzo[d]thiazol ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a benzo[d]thiazol ring which is a bicyclic compound with a benzene ring fused to a thiazole ring. The positions of the substituents (methyl, imino, methoxy groups) can be determined by the numbering of the carbon and nitrogen atoms in the rings .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Antihypertensive Agents

    A study demonstrated the synthesis of thiosemicarbazides, triazoles, and Schiff bases, starting from a related compound, methyl 2-(thiazol-2-ylcarbamoyl)acetate, showing potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This research suggests potential cardiovascular applications for structurally related compounds.

  • Aldose Reductase Inhibitors

    Compounds synthesized from similar thiazolidinone derivatives have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, indicating potential therapeutic applications in managing diabetes-related disorders (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Corrosion Inhibition

  • Surfactant for Corrosion Inhibition: Research involving N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant demonstrated excellent inhibition of carbon steel corrosion in hydrochloric acid, indicating the potential of similar compounds for industrial applications in corrosion prevention (Tawfik, 2015).

Catalysis

  • Transesterification and Acylation Reactions: Iminothiazolidin-4-one derivatives have been used as catalysts in transesterification between esters and alcohols, suggesting applications in synthetic and industrial chemistry for the esterification of alcohols and synthesis of esters (Grasa, Kissling, & Nolan, 2002).

Green Chemistry

  • Ionic Liquid Media Synthesis: An efficient synthesis approach utilizing ionic liquid media for the production of functionalized thiazol-2(3H)-imine compounds indicates the compound's role in promoting sustainable and environmentally friendly chemical processes (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

properties

IUPAC Name

methyl 2-(2-imino-4,7-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S.BrH/c1-16-7-4-5-8(17-2)11-10(7)14(12(13)19-11)6-9(15)18-3;/h4-5,13H,6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQLHNYODJUWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N)N2CC(=O)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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